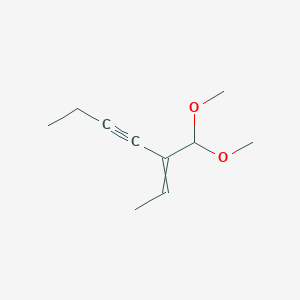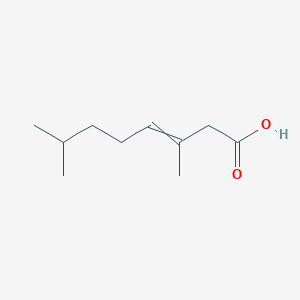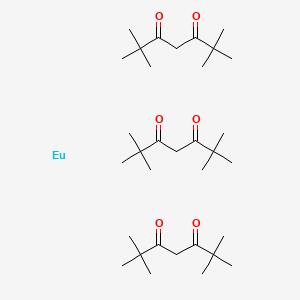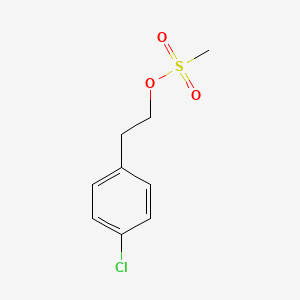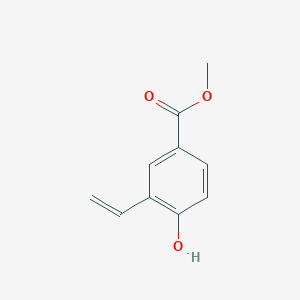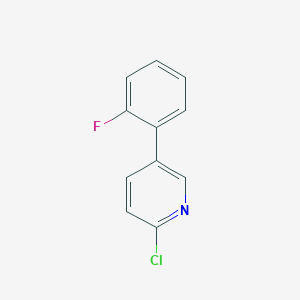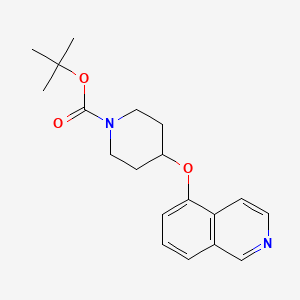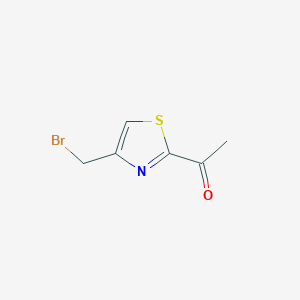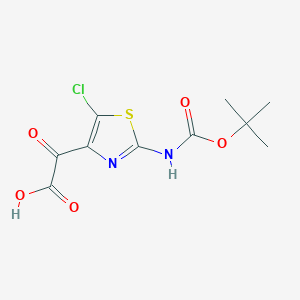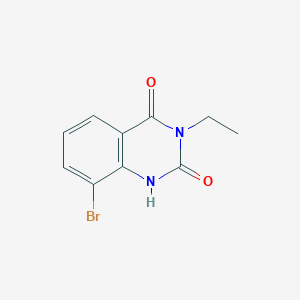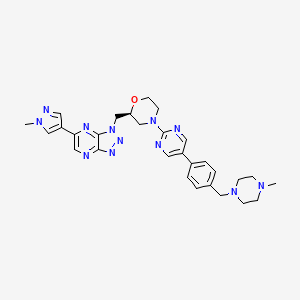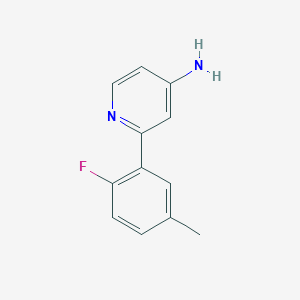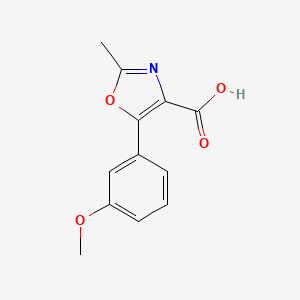
5-(3-methoxyphenyl)-2-methyloxazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-methoxyphenyl)-2-methyloxazole-4-carboxylic acid is an organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring This particular compound is characterized by the presence of a methoxyphenyl group, a methyl group, and a carboxylic acid group attached to the oxazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-methoxyphenyl)-2-methyloxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methoxybenzoyl chloride with methylamine to form an intermediate, which then undergoes cyclization in the presence of a base such as sodium hydride to yield the desired oxazole compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 5-(3-methoxyphenyl)-2-methyloxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium methoxide or other nucleophiles in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: 5-(3-Hydroxy-phenyl)-2-methyl-oxazole-4-carboxylic acid.
Reduction: 5-(3-Methoxy-phenyl)-2-methyl-oxazole-4-methanol.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
科学的研究の応用
5-(3-methoxyphenyl)-2-methyloxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 5-(3-methoxyphenyl)-2-methyloxazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The methoxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The oxazole ring can also engage in π-π stacking interactions with aromatic residues in proteins.
類似化合物との比較
5-Phenyl-2-methyl-oxazole-4-carboxylic acid: Lacks the methoxy group, which may affect its reactivity and biological activity.
5-(3-Hydroxy-phenyl)-2-methyl-oxazole-4-carboxylic acid: Contains a hydroxyl group instead of a methoxy group, potentially altering its chemical properties and interactions.
5-(3-Methoxy-phenyl)-2-ethyl-oxazole-4-carboxylic acid: Has an ethyl group instead of a methyl group, which can influence its steric and electronic characteristics.
Uniqueness: The presence of the methoxy group in 5-(3-methoxyphenyl)-2-methyloxazole-4-carboxylic acid imparts unique electronic and steric properties, making it distinct from other similar compounds. This can affect its reactivity, binding interactions, and overall biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C12H11NO4 |
|---|---|
分子量 |
233.22 g/mol |
IUPAC名 |
5-(3-methoxyphenyl)-2-methyl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H11NO4/c1-7-13-10(12(14)15)11(17-7)8-4-3-5-9(6-8)16-2/h3-6H,1-2H3,(H,14,15) |
InChIキー |
LWCZSSDHMVNBPO-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(O1)C2=CC(=CC=C2)OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


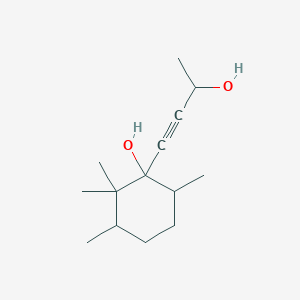
![n-{[(2,2-Dimethylpent-4-en-1-yl)oxy]carbonyl}-3-methyl-l-valine](/img/structure/B8514064.png)
